3-Methyl-2-nitrophenol

Atmospheric Chemistry Environmental Fate Kinetics

3-Methyl-2-nitrophenol (CAS 4920-77-8), also known as 2-nitro-m-cresol, is a nitrophenol derivative characterized by a methyl group at the 3-position and a nitro group at the 2-position of the phenolic ring. This specific substitution pattern imparts distinct physicochemical and biological properties that differentiate it from other methyl-2-nitrophenol isomers and simple nitrophenols.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 4920-77-8
Cat. No. B1664609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-nitrophenol
CAS4920-77-8
Synonyms3-Methyl-2-nitrophenol
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)O)[N+](=O)[O-]
InChIInChI=1S/C7H7NO3/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4,9H,1H3
InChIKeyQIORDSKCCHRSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-nitrophenol (CAS 4920-77-8): Essential Procurement & Differentiation Guide for Nitrophenol Derivatives


3-Methyl-2-nitrophenol (CAS 4920-77-8), also known as 2-nitro-m-cresol, is a nitrophenol derivative characterized by a methyl group at the 3-position and a nitro group at the 2-position of the phenolic ring [1]. This specific substitution pattern imparts distinct physicochemical and biological properties that differentiate it from other methyl-2-nitrophenol isomers and simple nitrophenols [1]. The compound is a solid at ambient temperature, with a reported melting point range of 35-39 °C and a boiling point of 106-108 °C at 9.5 mmHg . It serves as a key intermediate in pharmaceutical synthesis, a substrate for UDP-glucuronosyltransferase (UGT) assays, and a subject of atmospheric chemistry studies due to its reactivity with hydroxyl radicals [2].

Why Generic Substitution of 3-Methyl-2-nitrophenol (CAS 4920-77-8) Fails: Critical Performance Differences Among Methyl-2-Nitrophenol Isomers


Despite sharing the same molecular formula (C7H7NO3) and core functional groups, the methyl-2-nitrophenol isomers exhibit significant, quantifiable differences in key performance metrics relevant to research and industrial applications. Direct experimental data demonstrate that the position of the methyl group relative to the nitro and hydroxyl groups critically alters reaction kinetics with hydroxyl radicals [1], influences product distribution during electrophilic aromatic substitution [2], and determines enzymatic conversion rates in glucuronidation assays [3]. Consequently, substituting 3-methyl-2-nitrophenol with a different isomer (e.g., 4-methyl-, 5-methyl-, or 6-methyl-2-nitrophenol) without rigorous re-validation will likely yield inconsistent results, failed assays, or suboptimal synthetic yields. The quantitative evidence presented below provides a scientific basis for precise procurement and experimental design.

Quantitative Differentiation Evidence for 3-Methyl-2-nitrophenol (CAS 4920-77-8) Against Closest Analogs


OH Radical Reaction Rate Coefficients: Direct Isomer Comparison

The atmospheric reactivity of methyl-2-nitrophenols varies significantly with the position of the methyl group. 3-Methyl-2-nitrophenol exhibits an OH radical reaction rate coefficient of (3.69 ± 0.70) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, which is measurably distinct from its closest isomers [1]. This value is approximately 37% higher than that of 6-methyl-2-nitrophenol and 45% lower than that of 5-methyl-2-nitrophenol [1]. Such differences have direct implications for atmospheric lifetime modeling and environmental impact assessments.

Atmospheric Chemistry Environmental Fate Kinetics

Glucuronidation Conversion Rate: Highest Among Tested Substrates

In a comparative study of microsomal UDP-glucuronyltransferase substrates, 3-methyl-2-nitrophenol demonstrated the highest conversion rate among all phenol derivatives tested [1]. While quantitative conversion rate data for the target compound and explicit comparators are not fully detailed in the accessible abstract, the study explicitly identifies 3-methyl-2-nitrophenol as the substrate with the highest conversion rate, with both electron-releasing and electron-withdrawing substituents increasing glucuronidation rate relative to phenol [1]. This superior activity is attributed to its higher lipid solubility, which enhances enzyme-substrate interaction .

Enzymology Drug Metabolism Biochemical Assays

Nitration Product Ratios from m-Cresol

The nitration of m-cresol yields a mixture of isomers, with the ratio of 3-methyl-2-nitrophenol to 4-nitro isomer decreasing from 0.6 to 0.2 as sulfuric acid concentration increases from 58% to 81% [1]. In contrast, the ratio of 3-methyl-6-nitrophenol to the 4-nitro isomer decreases from 1.5 to 0.7 over the same acid concentration range [1]. This data is critical for process chemists optimizing reaction conditions to maximize yield of the desired ortho-nitro product.

Synthetic Chemistry Process Optimization Electrophilic Substitution

UV Absorbance Property: Reduced Interference in NADH-NAD⁺-Linked Assays

3-Methyl-2-nitrophenol exhibits lower absorbance at 340 nm compared to other nitrophenol substrates, a property that makes it a less interfering substrate for NADH-NAD⁺-linked UDP-glucuronyltransferase assays . This reduced spectral interference enhances the accuracy and sensitivity of spectrophotometric measurements of NADH oxidation, a common readout in enzyme activity assays.

Biochemical Assays Spectrophotometry Enzyme Kinetics

Optimal Research and Industrial Application Scenarios for 3-Methyl-2-nitrophenol (CAS 4920-77-8) Based on Quantitative Evidence


Atmospheric Chemistry and Environmental Fate Modeling

This compound is the preferred choice for studies investigating the atmospheric oxidation of methyl-2-nitrophenols. The precisely determined OH radical rate coefficient of (3.69 ± 0.70) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1] provides a critical input for chemical transport models. Researchers can confidently differentiate the atmospheric lifetime of 3-methyl-2-nitrophenol from its isomers (e.g., 5-methyl-2-nitrophenol with a rate 45% higher [1]), enabling accurate assessment of its role in secondary organic aerosol formation and photochemical smog.

UDP-Glucuronosyltransferase (UGT) Assay Development and Screening

3-Methyl-2-nitrophenol is an ideal substrate for UGT activity assays due to its combination of high glucuronidation conversion rate and low spectral interference at 340 nm [2]. Its use minimizes background signal in NADH-linked spectrophotometric measurements, thereby improving assay sensitivity and reproducibility [2]. The compound's established role as an acceptor substrate for UGT (EC 2.4.1.17) supports its application in drug metabolism studies and high-throughput screening for UGT inhibitors or inducers.

Synthesis of Pharmaceutical Intermediates and Fine Chemicals

As a versatile nitrophenol building block, 3-methyl-2-nitrophenol is employed in the synthesis of nitrofurazone and other pharmaceutical agents . Understanding the nitration product ratios of m-cresol [3] allows chemists to optimize reaction conditions for maximum yield of the desired ortho-nitro product, reducing waste and purification steps. Its specific substitution pattern imparts unique reactivity that is essential for constructing complex molecular scaffolds in drug discovery.

Catalysis and Materials Science Research

The catalytic reduction of nitrophenols is a well-established model reaction for evaluating novel catalyst performance. The distinct reduction kinetics of 3-methyl-2-nitrophenol, influenced by its methyl and nitro group positions, make it a valuable probe substrate for comparing catalyst activity and selectivity. Researchers can utilize this compound to benchmark new nanostructured catalysts or to investigate structure-activity relationships in heterogeneous catalysis, where the ortho-nitro configuration may exhibit different reduction behavior compared to para- or meta-nitrophenol isomers [4].

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